2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide
CAS No.: 50911-75-6
Cat. No.: VC2825865
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50911-75-6 |
|---|---|
| Molecular Formula | C12H16ClNO2 |
| Molecular Weight | 241.71 g/mol |
| IUPAC Name | 2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide |
| Standard InChI | InChI=1S/C12H16ClNO2/c1-9-4-3-5-10(2)12(9)16-7-6-14-11(15)8-13/h3-5H,6-8H2,1-2H3,(H,14,15) |
| Standard InChI Key | VZDATRCPKWDKJV-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)OCCNC(=O)CCl |
| Canonical SMILES | CC1=C(C(=CC=C1)C)OCCNC(=O)CCl |
Introduction
Basic Characteristics and Properties
2-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide is an organic compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol. It is identified by the CAS registry number 50911-75-6. This compound belongs to the chloroacetamide family and features a dimethylphenoxy group connected to an acetamide moiety by an ethyl linker.
Table 1: Physical and Chemical Properties of 2-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide
Synthesis Methods
The synthesis of 2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide typically involves a multi-step process that begins with 2,6-dimethylphenol as the primary starting material. The synthetic pathway generally follows these key steps:
-
Reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol as an intermediate compound.
-
Subsequent reaction of this intermediate with chloroacetyl chloride in the presence of a base (typically triethylamine) to yield the final product.
This synthetic route offers several advantages, including good yield and relatively straightforward reaction conditions. The process can be scaled up for industrial production while maintaining product purity and reaction efficiency.
Mechanism of Action as a Herbicide
2-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide, commonly known in agricultural applications as Pyrithiobac, functions through a specific biochemical pathway that explains its effectiveness as a herbicide.
Target Enzyme
The primary target of this compound is the acetohydroxyacid synthase (AHAS) enzyme in plants. AHAS plays a crucial role in plant metabolism as it catalyzes the first step in the biosynthesis pathway of branched-chain amino acids, including valine, leucine, and isoleucine.
Biochemical Inhibition Process
Pyrithiobac acts as a potent inhibitor of the AHAS enzyme, disrupting the biosynthesis of these essential amino acids. This inhibition creates a cascading effect in plant biochemistry:
-
Prevention of branched-chain amino acid production
-
Disruption of protein synthesis
-
Cessation of cell division and growth
-
Eventual plant death, particularly in susceptible weed species
This selective mechanism allows for targeted weed control while potentially minimizing effects on non-target organisms when applied properly.
Agricultural Applications
The agricultural applications of 2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide are primarily centered around its herbicidal properties. Its related sodium salt form (Pyrithiobac-sodium) has established uses in commercial agriculture.
Weed Control Applications
This compound is particularly effective in controlling annual and perennial broad-leaf weeds in cotton fields . The selective nature of its action makes it suitable for post-emergence applications in cotton cultivation, where it can target problematic weeds while sparing the crop.
Formulation Types
Pyrithiobac-sodium is commercially available in several formulations:
-
95% Technical Concentrate (TC)
-
50% Water Dispersible Granules (WDG)
These various formulations provide flexibility for different application methods and agricultural contexts.
Environmental Factors Affecting Efficacy
The effectiveness of 2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide as a herbicide can be influenced by several environmental factors:
-
Temperature variations
-
Soil moisture levels
-
Application timing
-
Target weed growth stage
These factors must be carefully considered to optimize herbicidal performance in field conditions.
Chemical Reactions and Properties
2-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide participates in various chemical reactions that are relevant to its behavior both in laboratory settings and environmental contexts.
Research Applications Beyond Agriculture
In addition to its agricultural applications, 2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide has value in scientific research contexts.
Chemical Research
The compound serves as an important intermediate in the synthesis of other organic compounds. Its specific chemical structure makes it useful for building more complex molecules with potential applications in various fields.
Biological Research
This compound is used in studies involving:
-
Enzyme inhibition mechanisms
-
Protein-small molecule interactions
-
Structure-activity relationship studies
-
Investigations into biochemical pathways
These research applications contribute to fundamental understanding in fields like biochemistry, molecular biology, and medicinal chemistry.
Comparative Analysis with Related Compounds
To better understand 2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide, it is valuable to compare it with structurally related compounds.
Table 2: Comparison with Structurally Similar Compounds
These structural variations can significantly impact properties such as biological activity, solubility, and chemical reactivity.
Future Research Directions
Based on the current understanding of 2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide, several promising research directions emerge:
-
Development of more selective AHAS inhibitors based on the structural framework of this compound
-
Investigation of potential applications beyond herbicidal use
-
Examination of structure-activity relationships to optimize biological activity
-
Studies on environmental fate and ecotoxicological impacts
-
Exploration of resistance mechanisms in weeds and strategies to overcome them
These research areas hold potential for expanding the utility and understanding of this compound and its derivatives.
2-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide: A Comprehensive Review
2-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide is an organic compound with significant applications as a herbicide, particularly in agricultural settings. This comprehensive review examines its chemical properties, synthesis methods, biological activity, and applications based on current scientific literature.
Basic Characteristics and Properties
2-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide is an organic compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol. It is identified by the CAS registry number 50911-75-6. This compound belongs to the chloroacetamide family and features a dimethylphenoxy group connected to an acetamide moiety by an ethyl linker.
Table 1: Physical and Chemical Properties of 2-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide
Synthesis Methods
The synthesis of 2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide typically involves a multi-step process that begins with 2,6-dimethylphenol as the primary starting material. The synthetic pathway generally follows these key steps:
-
Reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol as an intermediate compound.
-
Subsequent reaction of this intermediate with chloroacetyl chloride in the presence of a base (typically triethylamine) to yield the final product.
This synthetic route offers several advantages, including good yield and relatively straightforward reaction conditions. The process can be scaled up for industrial production while maintaining product purity and reaction efficiency.
Mechanism of Action as a Herbicide
2-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide, commonly known in agricultural applications as Pyrithiobac, functions through a specific biochemical pathway that explains its effectiveness as a herbicide.
Target Enzyme
The primary target of this compound is the acetohydroxyacid synthase (AHAS) enzyme in plants. AHAS plays a crucial role in plant metabolism as it catalyzes the first step in the biosynthesis pathway of branched-chain amino acids, including valine, leucine, and isoleucine.
Biochemical Inhibition Process
Pyrithiobac acts as a potent inhibitor of the AHAS enzyme, disrupting the biosynthesis of these essential amino acids. This inhibition creates a cascading effect in plant biochemistry:
-
Prevention of branched-chain amino acid production
-
Disruption of protein synthesis
-
Cessation of cell division and growth
-
Eventual plant death, particularly in susceptible weed species
This selective mechanism allows for targeted weed control while potentially minimizing effects on non-target organisms when applied properly.
Agricultural Applications
The agricultural applications of 2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide are primarily centered around its herbicidal properties. Its related sodium salt form (Pyrithiobac-sodium) has established uses in commercial agriculture.
Weed Control Applications
This compound is particularly effective in controlling annual and perennial broad-leaf weeds in cotton fields . The selective nature of its action makes it suitable for post-emergence applications in cotton cultivation, where it can target problematic weeds while sparing the crop.
Formulation Types
Pyrithiobac-sodium is commercially available in several formulations:
-
95% Technical Concentrate (TC)
-
50% Water Dispersible Granules (WDG)
These various formulations provide flexibility for different application methods and agricultural contexts.
Environmental Factors Affecting Efficacy
The effectiveness of 2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide as a herbicide can be influenced by several environmental factors:
-
Temperature variations
-
Soil moisture levels
-
Application timing
-
Target weed growth stage
These factors must be carefully considered to optimize herbicidal performance in field conditions.
Chemical Reactions and Properties
2-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide participates in various chemical reactions that are relevant to its behavior both in laboratory settings and environmental contexts.
Research Applications Beyond Agriculture
In addition to its agricultural applications, 2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide has value in scientific research contexts.
Chemical Research
The compound serves as an important intermediate in the synthesis of other organic compounds. Its specific chemical structure makes it useful for building more complex molecules with potential applications in various fields.
Biological Research
This compound is used in studies involving:
-
Enzyme inhibition mechanisms
-
Protein-small molecule interactions
-
Structure-activity relationship studies
-
Investigations into biochemical pathways
These research applications contribute to fundamental understanding in fields like biochemistry, molecular biology, and medicinal chemistry.
Comparative Analysis with Related Compounds
To better understand 2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide, it is valuable to compare it with structurally related compounds.
Table 2: Comparison with Structurally Similar Compounds
These structural variations can significantly impact properties such as biological activity, solubility, and chemical reactivity.
Future Research Directions
Based on the current understanding of 2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide, several promising research directions emerge:
-
Development of more selective AHAS inhibitors based on the structural framework of this compound
-
Investigation of potential applications beyond herbicidal use
-
Examination of structure-activity relationships to optimize biological activity
-
Studies on environmental fate and ecotoxicological impacts
-
Exploration of resistance mechanisms in weeds and strategies to overcome them
These research areas hold potential for expanding the utility and understanding of this compound and its derivatives.
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